

Technical Guide: 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

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Compound of Interest

Compound Name: 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

Cat. No.: B1351180

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry. This document covers its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and a summary of the known biological activities of related thiazole derivatives. The information is presented to support further research and development efforts involving this class of compounds.

Physicochemical Properties

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is a substituted thiazole with a molecular formula of $C_{11}H_9NOS$. A summary of its key quantitative data is presented in Table 1.

Property	Value	Source
Molecular Formula	$C_{11}H_9NOS$	Internal Calculation
Molecular Weight	203.26 g/mol	[1]
CAS Number	55327-23-6	[1]

Synthesis and Characterization

While specific literature detailing the synthesis of **4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde** is not readily available, a plausible and widely used method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. This involves the reaction of a thioamide with an α -haloketone. For the target molecule, benzothioamide and 3-chloro-2-oxobutanal would be suitable starting materials.

Experimental Protocol: Hantzsch Thistle Synthesis (Proposed)

This protocol describes a general procedure for the synthesis of the thiazole ring, which can be adapted for the synthesis of **4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde**.

Materials:

- Benzothioamide
- 3-chloro-2-oxobutanal
- Ethanol
- Sodium bicarbonate
- Dichloromethane
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve benzothioamide (1 equivalent) in ethanol in a round-bottom flask.
- Add 3-chloro-2-oxobutanal (1 equivalent) to the solution and stir the mixture at room temperature.

- The reaction can be heated to reflux to increase the rate of reaction. Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with dichloromethane.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde**.

Characterization

The structure of the synthesized compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for the target molecule is not available, Table 2 presents typical spectral data for related thiazole derivatives to provide an expected range for characterization.

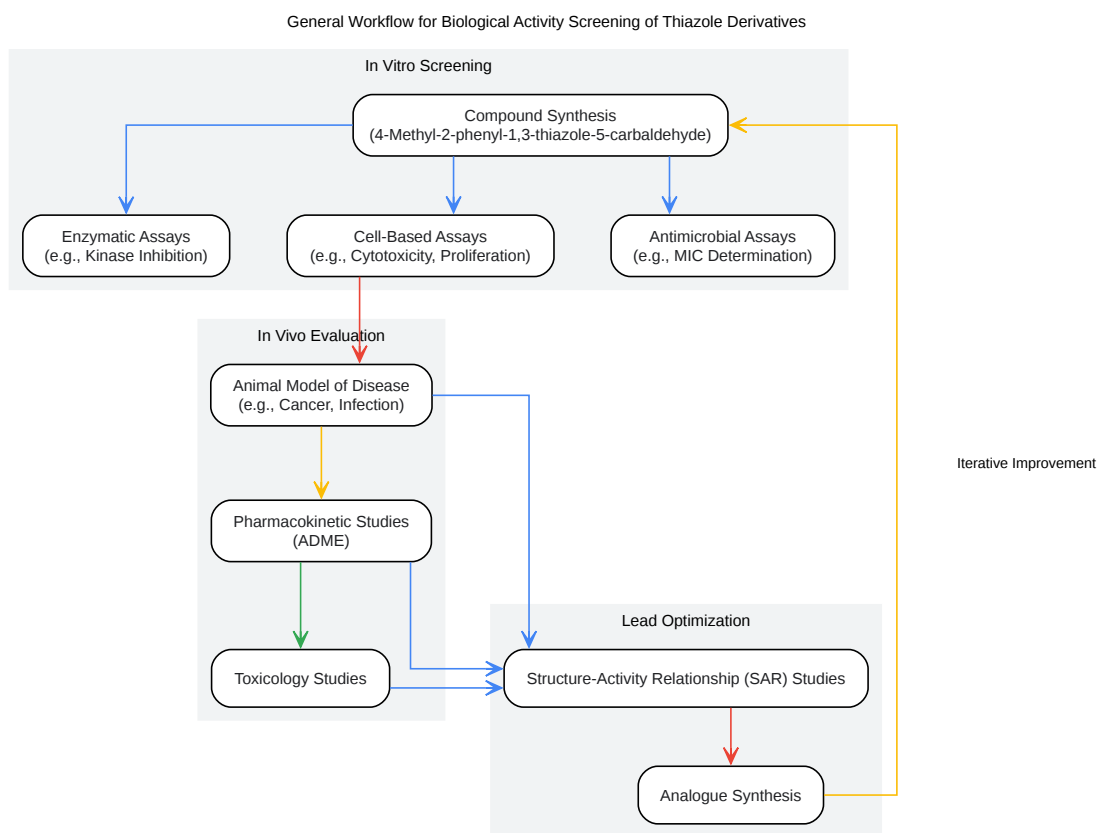
Spectral Data	Expected Characteristics for 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde
^1H NMR	Signals for the phenyl protons (multiplet, ~7.4-8.0 ppm), the methyl protons (singlet, ~2.5 ppm), and the aldehyde proton (singlet, ~9.5-10.0 ppm).
^{13}C NMR	Signals for the carbons of the phenyl ring, the thiazole ring, the methyl group, and a characteristic downfield signal for the aldehyde carbonyl carbon (~180-190 ppm).
IR (cm^{-1})	Characteristic absorption bands for the C=O stretching of the aldehyde (~1680-1700 cm^{-1}), C=N stretching of the thiazole ring (~1600-1650 cm^{-1}), and C-H stretching of the aromatic and methyl groups.
Mass Spec (m/z)	A molecular ion peak corresponding to the molecular weight of the compound (203.26).

Biological and Pharmacological Context

Thiazole derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.^[2] While the specific biological function of **4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde** has not been extensively reported, the thiazole moiety is present in numerous compounds with demonstrated therapeutic effects.

Potential Signaling Pathway Involvement

Given the broad spectrum of activities of thiazole-containing compounds, **4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde** could potentially interact with various biological targets. The diagram below illustrates a generalized workflow for investigating the biological activity of a novel thiazole derivative.



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Caption: A generalized workflow for the biological evaluation of novel thiazole compounds.

Conclusion

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde represents a molecule with potential for further investigation in the field of medicinal chemistry. This guide provides foundational information on its properties and a framework for its synthesis and biological evaluation. The diverse activities of the broader thiazole class of compounds suggest that this particular derivative may hold promise as a lead structure for the development of new therapeutic agents. Further research is warranted to elucidate its specific biological targets and pharmacological effects.

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